molecular formula C17H18N2O3 B5228952 N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide

N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide

Cat. No. B5228952
M. Wt: 298.34 g/mol
InChI Key: OVJZSXHVUWNTEJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide is a compound of interest within the field of organic chemistry due to its unique structure and potential applications. This compound is related to other benzamide derivatives that have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, where aminophenols are acylated with acyl chlorides in suitable solvents like THF (tetrahydrofuran) to yield the desired benzamide compounds. Such processes are characterized by the formation of intermediate products, which are then further reacted to achieve the final compound. Techniques like ¹H NMR, ¹³C NMR, and elemental analysis are commonly employed to characterize the synthesized compounds (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed through single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. These analyses reveal insights into the compound's geometry, including bond lengths, bond angles, and dihedral angles, highlighting the influence of intermolecular interactions such as dimerization and crystal packing on the molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including radioiodination, which has been explored for the improvement of melanoma-imaging agents. Such studies evaluate the optimal chemical structure for specific applications, indicating the versatility and reactivity of these compounds (Mohammed et al., 1997).

Safety and Hazards

The safety data sheet for similar compounds advises not to breathe dust, avoid contact with eyes, skin, or clothing, and to use only under a chemical fume hood . It’s important to always handle chemical compounds with care and use appropriate personal protective equipment.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-9-14(7-8-16(11)18-12(2)20)19-17(21)13-5-4-6-15(10-13)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJZSXHVUWNTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide

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